molecular formula C19H25Cl2N3O B583395 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride CAS No. 1347744-96-0

2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride

Cat. No.: B583395
CAS No.: 1347744-96-0
M. Wt: 382.3 g/mol
InChI Key: KIGNSSHMCNBHQX-UHFFFAOYSA-N
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Description

A 412997 dihydrochloride is a highly selective agonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has a molecular weight of 382.33 g/mol and is known for its ability to cross the blood-brain barrier effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 412997 dihydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the piperidine ring and the subsequent attachment of the pyridine and phenyl groups. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of A 412997 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: A 412997 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

A 412997 dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

    Biology: Investigated for its role in modulating cognitive functions and behavior in animal models.

    Medicine: Explored for potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .

Mechanism of Action

A 412997 dihydrochloride exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the brain. Activation of the D4 receptor by A 412997 dihydrochloride leads to downstream signaling events that modulate cognitive functions, behavior, and other neurological processes .

Comparison with Similar Compounds

Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGNSSHMCNBHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347744-96-0
Record name 1347744-96-0
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